![molecular formula C17H17N3 B2862401 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline CAS No. 66373-54-4](/img/structure/B2862401.png)
6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a compound that belongs to the class of quinazoline derivatives . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinazoline derivatives like this compound has been a subject of interest due to their significant biological activities . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An efficient synthesis of similar compounds has been reported via a CuI-catalyzed deacylation and no dehydration reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole and quinazoline moiety . The compound has a molecular formula of C17H17N3 .Chemical Reactions Analysis
Quinazoline derivatives have drawn attention in the synthesis and bioactivities research due to their significant biological activities . The chemical reactions involved in the synthesis of these compounds include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Scientific Research Applications
Synthesis and Cytotoxic Activity
The synthesis of novel 6-cyanoindolo[3,2-c]quinoline and 6-cyanobenzimidazo[1,2-c]quinazoline derivatives, including compounds related to 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline, has been reported. These compounds were prepared using aromatic amines treated with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt). Their cytotoxicity and effects on cellular growth were measured, showcasing potential in cancer research and therapy development (Lamazzi et al., 2000).
Antimicrobial and Antifungal Activities
A study on the synthesis, characterization, and biological activity of 6-p-Dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline revealed its active antimicrobial properties against fungi, such as Yeast, but not against Bacillus subtilis. This compound and related derivatives were characterized by various analytical techniques, including X-ray crystal structure analysis, suggesting their application in addressing microbial resistance (Bubbly et al., 2012).
Anti-inflammatory Potential
The effect of novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives on tumor necrosis factor alpha (TNF-alpha) production was explored. These compounds were tested for their ability to inhibit lipopolysaccharide (LPS) induced TNF-alpha secretion in human promyelocytic cell lines, revealing their potential as anti-inflammatory agents. One compound, in particular, showed significant inhibitory effects without cytotoxicity, indicating its usefulness in developing new anti-inflammatory drugs (Galarce et al., 2008).
Analgesic Activity
Research into pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety has been conducted, resulting in the synthesis of compounds with notable analgesic properties. This study highlighted the potential of such derivatives in creating new pain management solutions, expanding the application of this compound related compounds in therapeutic settings (Saad et al., 2011).
Peptide Derivative Synthesis for Antimicrobial and Anthelmintic Activities
The synthesis of peptide derivatives of iodoquinazolinones/nitroimidazoles, including structures related to this compound, showed promising results against pathogenic microbes and earthworm species. These compounds demonstrated significant antimicrobial and anthelmintic activities, suggesting their potential use in developing new treatments for infections and parasitic infestations (Dahiya et al., 2008).
Future Directions
The future directions for the research on 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The synthesis methods could also be optimized for better yields and environmental sustainability .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been associated with a wide range of biological activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The electron donor/acceptor substituents in the structure of similar compounds have been suggested to play a role in their biological activity .
Biochemical Pathways
Quinazoline derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Quinazoline derivatives have been associated with a variety of therapeutic activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-viral, and more .
properties
IUPAC Name |
6-ethyl-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-3-17(2)19-13-9-5-4-8-12(13)16-18-14-10-6-7-11-15(14)20(16)17/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODESWYZAOQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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